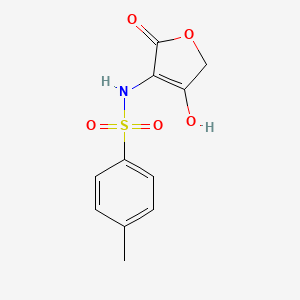
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring fused with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide typically involves multicomponent reactions. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone, tetronic acid, and aromatic aldehydes under microwave irradiation in the presence of ammonium acetate as a catalyst . This method is efficient and environmentally friendly, reducing reaction times and the use of chemical agents.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antimicrobial activity by disrupting bacterial cell walls and inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1,4-naphthoquinone derivatives: These compounds share a similar naphthoquinone scaffold and exhibit comparable biological activities.
Tetronic acid derivatives: These compounds are structurally related and have similar synthetic routes and applications.
Uniqueness
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is unique due to its combination of a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
185009-44-3 |
|---|---|
Molekularformel |
C11H11NO5S |
Molekulargewicht |
269.271 |
IUPAC-Name |
N-(3-hydroxy-5-oxo-2H-furan-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-10-9(13)6-17-11(10)14/h2-5,12-13H,6H2,1H3 |
InChI-Schlüssel |
ZSCHOXNBRXQBAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(COC2=O)O |
Synonyme |
Benzenesulfonamide, N-(2,5-dihydro-4-hydroxy-2-oxo-3-furanyl)-4-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















